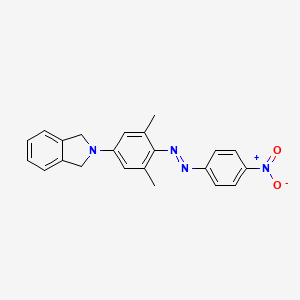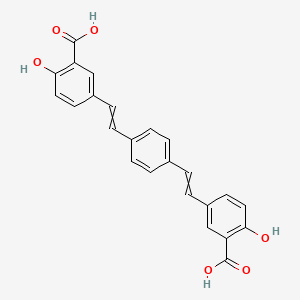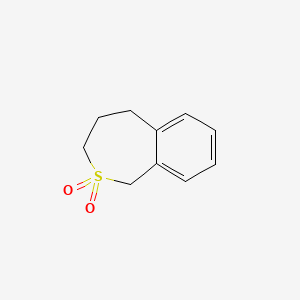
1-(4-Methylthiazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylthiazol-2-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H10N2OS. It is characterized by a pyrrolidin-2-one ring substituted with a 4-methylthiazol-2-yl group.
Méthodes De Préparation
The synthesis of 1-(4-Methylthiazol-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiazole with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Analyse Des Réactions Chimiques
1-(4-Methylthiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-(4-Methylthiazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a component in specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Methylthiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(4-Methylthiazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog without the thiazole ring, used in similar applications but with different properties.
Pyrrolidine-2,5-dione: Another related compound with additional functional groups, offering different reactivity and biological activity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the thiazole ring, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
37762-97-3 |
|---|---|
Formule moléculaire |
C8H10N2OS |
Poids moléculaire |
182.25 g/mol |
Nom IUPAC |
1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10N2OS/c1-6-5-12-8(9-6)10-4-2-3-7(10)11/h5H,2-4H2,1H3 |
Clé InChI |
SBHVIWWABYNDCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)

![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)




